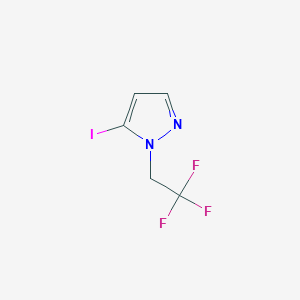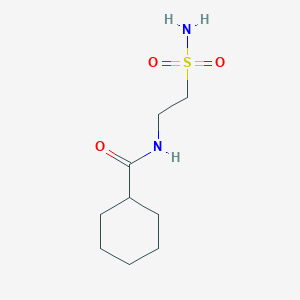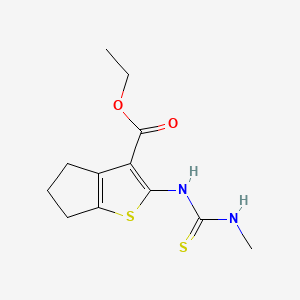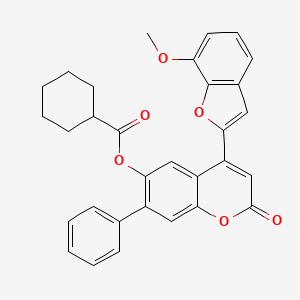
5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound characterized by the presence of an iodine atom and a trifluoroethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative .
Scientific Research Applications
5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethyl group and iodine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonamide
Uniqueness
This compound is unique due to the presence of both an iodine atom and a trifluoroethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H4F3IN2 |
|---|---|
Molecular Weight |
276.00 g/mol |
IUPAC Name |
5-iodo-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3H2 |
InChI Key |
NCDNNFNDNSZMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12218572.png)
![2-{[1-(Cyclobutylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B12218578.png)
![4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine](/img/structure/B12218586.png)
![3-chloro-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B12218592.png)
![3-{[(1-sec-butyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B12218597.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218602.png)
![2,7-bis(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12218617.png)

![2-[(2,6-Dichlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12218625.png)
![benzyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12218626.png)


![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12218650.png)
![7-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B12218656.png)
